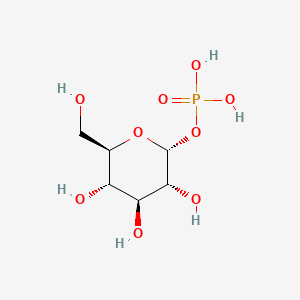

alpha-D-glucose-1-phosphate

Description

alpha-D-glucose-1-phosphate is a natural product found in Chlamydomonas reinhardtii, Phaseolus vulgaris, and Caenorhabditis elegans with data available.

alpha-D-glucose 1-phosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXFSFRBOHSIMQ-VFUOTHLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56401-20-8 (di-hydrochloride salt), 6736-77-2 (di-potassium salt), 68901-12-2 (lead salt), 6997-09-7 (mono-calcium salt) | |

| Record name | Glucose-1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90889321 | |

| Record name | Glucose 1-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS], Solid | |

| Record name | alpha-D-Glucose 1-phosphate disodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11731 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glucose 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000.0 mg/mL | |

| Record name | alpha-D-glucose-1-phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glucose 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59-56-3, 56401-20-8 | |

| Record name | α-D-Glucose 1-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucose-1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-glucose-1-phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .alpha.-D-Glucopyranose, 1-(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glucose 1-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucose 1-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-d-Glucopyranose, 1-(dihydrogen phosphate), disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-GLUCOSE-1-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIX3U01VAU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glucose 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of α-D-Glucose-1-Phosphate in Glycogenolysis: A Technical Guide

Executive Summary: Glycogenolysis is the metabolic process of breaking down stored glycogen (B147801) into glucose, a critical mechanism for maintaining energy homeostasis. Central to this pathway is the molecule α-D-glucose-1-phosphate (G1P), the direct product of glycogen phosphorolysis. This document provides a detailed examination of the generation, metabolic fate, and regulatory significance of G1P in glycogenolysis. It is intended for researchers, scientists, and drug development professionals, offering in-depth quantitative data, detailed experimental protocols, and visual representations of the core biochemical pathways.

Introduction to Glycogenolysis

Glycogenolysis is a vital catabolic pathway that mobilizes stored glucose from glycogen, a large branched polymer. This process occurs primarily in the liver and skeletal muscle, serving distinct physiological roles in each tissue. In the liver, glycogenolysis is crucial for maintaining blood glucose levels, particularly during fasting periods, to supply glucose to the brain and red blood cells.[1][2] In muscle, the breakdown of glycogen provides an immediate source of glucose-6-phosphate (G6P) for glycolysis, generating ATP for muscle contraction.[1][3][4]

The rate-limiting step of this pathway is catalyzed by glycogen phosphorylase, which releases glucose units from glycogen as α-D-glucose-1-phosphate (G1P).[5][6] This initial product is not the final endpoint but a key intermediate that links glycogen stores to cellular metabolic pathways. The entire process is tightly regulated by hormonal signals, such as glucagon (B607659) and epinephrine (B1671497), and allosteric effectors that respond to the cell's energy status.[1][4][7]

The Central Role of α-D-Glucose-1-Phosphate (G1P)

G1P stands at the crossroads of several major carbohydrate metabolic pathways, including glycogenolysis and glycogenesis.[1][6] Its production and subsequent conversion are tightly controlled steps that ensure cellular energy needs are met efficiently.

Formation of G1P from Glycogen

The synthesis of G1P is the first step in glycogenolysis. The enzyme glycogen phosphorylase catalyzes the sequential phosphorolytic cleavage of α-1,4 glycosidic bonds from the non-reducing ends of the glycogen polymer.[1][4][5] This reaction uses inorganic phosphate (B84403) (Pi) to break the bond, attaching a phosphate group to the C1 position of the terminal glucose residue.[1][5]

Reaction: (Glycogen)n + Pi ⇌ (Glycogen)n-1 + α-D-glucose-1-phosphate

An important feature of this reaction is that it conserves energy by producing a phosphorylated glucose, which avoids the need for an ATP-dependent phosphorylation step that would be required if free glucose were released.[3] The polar, phosphorylated G1P is also trapped within the cell, preventing its diffusion across the cell membrane.[8] Glycogen phosphorylase acts repeatedly until it approaches an α-1,6 branch point, where the action of a debranching enzyme is then required.[1][6]

Metabolic Fate of G1P

G1P itself is not a direct substrate for major metabolic pathways like glycolysis or the pentose (B10789219) phosphate pathway.[9] It must first be converted to its isomer, glucose-6-phosphate (G6P) . This reversible isomerization is catalyzed by the enzyme phosphoglucomutase .[10][11]

Reaction: α-D-glucose-1-phosphate ⇌ α-D-glucose-6-phosphate

The mechanism involves a phosphorylated serine residue in the enzyme's active site and proceeds through an α-D-glucose-1,6-bisphosphate intermediate.[9][10] The direction of this reaction is driven by the relative concentrations of G1P and G6P.[12] During active glycogenolysis, the accumulation of G1P pushes the equilibrium towards the formation of G6P.

The fate of the resulting G6P depends on the tissue:

-

In the Liver: G6P is transported into the endoplasmic reticulum, where it is dephosphorylated by glucose-6-phosphatase to yield free glucose.[3][13][14] This glucose is then released into the bloodstream to maintain blood glucose homeostasis.[2][14]

-

In Muscle: Muscle cells lack glucose-6-phosphatase.[1][14] Therefore, G6P directly enters the glycolytic pathway to generate ATP for muscle contraction or enters the pentose phosphate pathway to produce NADPH and biosynthetic precursors.[1][9]

Quantitative Analysis of Key Enzymes

The efficiency of G1P metabolism is dictated by the kinetic properties of the enzymes involved. The following table summarizes key quantitative data for glycogen phosphorylase and phosphoglucomutase.

| Enzyme | Substrate | K_m_ (Michaelis Constant) | V_max_ (Maximum Velocity) | Tissue Source |

| Glycogen Phosphorylase a | Glycogen | 1 - 2 mM (for glycogen ends) | Variable (highly regulated) | Rabbit Muscle |

| Inorganic Phosphate (Pi) | 5 - 10 mM | " | Rabbit Muscle | |

| Phosphoglucomutase | Glucose-1-Phosphate | ~0.05 mM | ~700 U/mg | Rabbit Muscle |

| Glucose-6-Phosphate | ~1.0 mM | ~700 U/mg | Rabbit Muscle | |

| Glucose-1,6-bisphosphate | ~0.007 mM (as activator) | - | Rabbit Muscle |

Note: Kinetic values can vary significantly depending on experimental conditions (pH, temperature, allosteric effectors). The values presented are representative.

Experimental Methodologies

Accurate quantification of enzyme activity and metabolite levels is crucial for studying glycogenolysis.

Assay for Glycogen Phosphorylase Activity

This protocol describes a common method for measuring glycogen phosphorylase activity in the direction of glycogenolysis (G1P production). The production of G1P is coupled to subsequent enzymatic reactions that result in a detectable colorimetric or fluorometric signal.[15][16]

Principle:

-

Glycogen phosphorylase catalyzes the production of G1P from glycogen and inorganic phosphate.

-

Phosphoglucomutase converts the G1P produced into G6P.

-

Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, producing NADPH.

-

The increase in NADPH can be measured directly by absorbance at 340 nm, or it can be used to reduce a probe, generating a colored (450 nm) or fluorescent (Ex/Em = 538/587 nm) product.[15][16][17]

Protocol Outline:

-

Sample Preparation: Homogenize tissue or cell samples in an ice-cold assay buffer. Centrifuge to remove insoluble material and collect the supernatant.[15]

-

Reaction Mixture: Prepare a reaction mix containing glycogen, inorganic phosphate, phosphoglucomutase, G6PDH, and a detection probe in an appropriate buffer.

-

Initiation: Add the sample supernatant to the reaction mixture to start the reaction. For a background control, a parallel reaction is run without the glycogen substrate.

-

Measurement: Monitor the change in absorbance or fluorescence over time at the appropriate wavelength in a microplate reader. The rate of change is proportional to the glycogen phosphorylase activity.

-

Calculation: Calculate the enzyme activity based on a standard curve generated with known amounts of G1P or NADPH.[15] One unit of activity is typically defined as the amount of enzyme that generates 1.0 µmole of G1P per minute at a specific temperature and pH.[15]

Quantification of Intracellular G1P

This protocol outlines a method for measuring the concentration of G1P in biological samples, often using a coupled enzyme assay similar to the one for phosphorylase activity.[17]

Principle: The concentration of G1P is determined by an enzymatic assay where G1P is converted to G6P, which is then oxidized to produce a quantifiable signal (e.g., NADH).[17]

Protocol Outline:

-

Sample Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge. The supernatant containing the metabolites is used for the assay.

-

Reaction Setup: Prepare a reaction mixture containing phosphoglucomutase, glucose-1,6-bisphosphate (as a cofactor for PGM), G6PDH, NADP+, and a detection probe.

-

Assay: Add the prepared sample to the reaction mixture. The G1P in the sample will initiate the enzymatic cascade.

-

Detection: After a set incubation period, measure the absorbance or fluorescence.

-

Quantification: Determine the concentration of G1P in the sample by comparing the signal to a standard curve prepared with known concentrations of G1P.

Signaling Pathways and Logical Relationships

The production of G1P is under stringent hormonal control. Hormones like glucagon (in the liver) and epinephrine (in liver and muscle) trigger a signaling cascade that leads to the activation of glycogen phosphorylase.

Hormonal Regulation of Glycogenolysis

The diagram below illustrates the canonical signaling pathway initiated by glucagon or epinephrine, leading to the activation of glycogen phosphorylase and subsequent production of G1P.

Caption: Hormonal signaling cascade activating glycogenolysis.

Metabolic Workflow from Glycogen to Glycolysis

The following diagram illustrates the logical flow of glucose units from stored glycogen to their entry into the glycolytic pathway in a muscle cell.

Caption: Metabolic path from glycogen to glycolysis in muscle.

Conclusion and Drug Development Implications

α-D-glucose-1-phosphate is the indispensable link between stored glycogen and cellular energy metabolism. Its generation by glycogen phosphorylase and subsequent isomerization to glucose-6-phosphate by phosphoglucomutase are fundamental steps in providing the body with glucose during times of need. The tight regulation of these processes highlights their importance in metabolic control.

For drug development professionals, the enzymes involved in G1P metabolism, particularly glycogen phosphorylase, represent key therapeutic targets. Inhibitors of liver glycogen phosphorylase have been explored as potential treatments for type 2 diabetes, with the goal of reducing hepatic glucose output. Understanding the detailed kinetics, regulatory mechanisms, and experimental assays associated with G1P production is therefore critical for the rational design and evaluation of novel therapeutic agents targeting glucose homeostasis.

References

- 1. Biochemistry - Glycogenolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Glycogenolysis | Glucose Metabolism, Liver Function & Regulation | Britannica [britannica.com]

- 3. Glycogen Phosphorylase [chem.uwec.edu]

- 4. Glycogenolysis - Wikipedia [en.wikipedia.org]

- 5. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]

- 6. Biochemistry, Glycogenolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. microbenotes.com [microbenotes.com]

- 8. Glucose 1-phosphate - Wikipedia [en.wikipedia.org]

- 9. Phosphoglucomutase - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 12. Phosphoglucomutase [clfs690.alivetek.org]

- 13. brainly.com [brainly.com]

- 14. Glycogen [cmgm-new.stanford.edu]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. Glycogen Phosphorylase Activity Assay Kit (Fluorometric) (ab308153) | Abcam [abcam.com]

- 17. Glucose-1-Phosphate (G1P) Colorimetric Assay Kit sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]

The Central Role of α-D-Glucose-1-Phosphate in Glycogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogenesis, the metabolic pathway for glycogen (B147801) synthesis, is a critical process for maintaining glucose homeostasis. Central to this pathway is the molecule α-D-glucose-1-phosphate (G1P), which serves as the immediate precursor for the activated glucose donor, UDP-glucose. This technical guide provides an in-depth examination of the synthesis, conversion, and regulation of α-D-glucose-1-phosphate in the glycogenesis pathway. It includes a summary of key quantitative data, detailed experimental protocols for the analysis of relevant enzymes, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of metabolism, diabetes, and related therapeutic areas.

Introduction

Glycogen is the primary storage form of glucose in animals, predominantly found in the liver and skeletal muscle. The synthesis of glycogen, or glycogenesis, is a highly regulated process that is activated in response to high blood glucose levels, primarily under the influence of insulin. The pathway involves the sequential action of several key enzymes that convert glucose into a branched polymer. A pivotal intermediate in this process is α-D-glucose-1-phosphate. This guide will delve into the critical role of G1P, from its formation to its utilization, and the intricate mechanisms that govern its flux through the glycogenesis pathway.

The Glycogenesis Pathway: A Focus on α-D-Glucose-1-Phosphate

The journey of a glucose molecule from the bloodstream to its incorporation into glycogen involves several key steps. Once transported into the cell, glucose is phosphorylated to glucose-6-phosphate (G6P) by hexokinase or glucokinase. G6P is then isomerized to α-D-glucose-1-phosphate, a crucial step that commits the glucose molecule to the glycogenesis pathway.

Synthesis of α-D-Glucose-1-Phosphate

The reversible conversion of glucose-6-phosphate to α-D-glucose-1-phosphate is catalyzed by the enzyme phosphoglucomutase (PGM) .[1] This isomerization is a near-equilibrium reaction, and its direction is largely determined by the relative concentrations of the substrate and product.

Conversion to UDP-Glucose

α-D-Glucose-1-phosphate is then "activated" by reacting with uridine (B1682114) triphosphate (UTP) in a reaction catalyzed by UDP-glucose pyrophosphorylase (UGPase) .[2] This reaction produces UDP-glucose and pyrophosphate (PPi).[2] The hydrolysis of pyrophosphate by inorganic pyrophosphatase provides the thermodynamic driving force for this step, making the overall reaction effectively irreversible.[3] UDP-glucose is the direct donor of glucose residues for the elongation of glycogen chains by glycogen synthase.

Quantitative Data

A thorough understanding of the glycogenesis pathway requires an appreciation of the quantitative parameters that govern the key enzymatic reactions. The following tables summarize the available kinetic and thermodynamic data for phosphoglucomutase and UDP-glucose pyrophosphorylase.

Table 1: Kinetic Parameters of Key Enzymes in α-D-Glucose-1-Phosphate Metabolism

| Enzyme | Substrate | Km (mM) | Vmax (units) | Organism/Tissue | Reference |

| Phosphoglucomutase | Glucose-1-phosphate | ~0.05 - 0.2 | Varies | Rabbit Muscle | [4] |

| Glucose-6-phosphate | ~0.4 - 1.0 | Varies | Rabbit Muscle | [4] | |

| UDP-Glucose Pyrophosphorylase | Glucose-1-phosphate | 0.07 - 0.36 | Varies | Arabidopsis | [5] |

| UTP | 0.03 - 0.14 | Varies | Arabidopsis | [5] | |

| UDP-Glucose | ~0.1 | Varies | Potato Tuber | [6] | |

| Pyrophosphate | ~0.1 | Varies | Potato Tuber | [6] |

Table 2: Thermodynamic Parameters of Reactions Involving α-D-Glucose-1-Phosphate

| Reaction | Enzyme | ΔG°' (kJ/mol) | Equilibrium Constant (Keq) | Conditions | Reference |

| Glucose-6-phosphate ↔ Glucose-1-phosphate | Phosphoglucomutase | +7.3 | ~0.05 | 25 °C, pH 7.0 | [7] |

| Glucose-1-phosphate + UTP ↔ UDP-glucose + PPi | UDP-Glucose Pyrophosphorylase | ~0 | ~1.0 | Standard Conditions | [3] |

| PPi + H2O → 2 Pi | Inorganic Pyrophosphatase | -19.2 | - | Standard Conditions | [3] |

Experimental Protocols

Accurate measurement of the activity of enzymes involved in α-D-glucose-1-phosphate metabolism is crucial for research and drug development. The following are detailed methodologies for key experiments.

Assay of Phosphoglucomutase Activity

This protocol describes a coupled enzyme assay to determine the activity of phosphoglucomutase by measuring the rate of NADPH formation.[2][8][9]

Principle: Phosphoglucomutase converts glucose-1-phosphate to glucose-6-phosphate. Glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is proportional to the PGM activity.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2

-

Substrate Solution: 10 mM Glucose-1-phosphate in Assay Buffer

-

Coupling Enzyme Solution: 1 U/mL Glucose-6-phosphate dehydrogenase (G6PDH) in Assay Buffer

-

Coenzyme Solution: 10 mM NADP+ in Assay Buffer

-

Enzyme Sample: Purified phosphoglucomutase or cell/tissue lysate

Procedure:

-

Prepare a reaction mixture by combining the Assay Buffer, Substrate Solution, Coupling Enzyme Solution, and Coenzyme Solution in a cuvette.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 25 °C or 37 °C).

-

Initiate the reaction by adding the enzyme sample to the reaction mixture.

-

Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

One unit of phosphoglucomutase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

Assay of UDP-Glucose Pyrophosphorylase Activity

This protocol outlines a coupled enzyme assay to determine the activity of UDP-glucose pyrophosphorylase in the direction of UDP-glucose synthesis.[6][10]

Principle: UDP-glucose pyrophosphorylase catalyzes the formation of UDP-glucose and pyrophosphate from glucose-1-phosphate and UTP. The production of UDP-glucose can be coupled to the activity of UDP-glucose dehydrogenase, which oxidizes UDP-glucose and reduces NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to UGPase activity.

Reagents:

-

Assay Buffer: 80 mM Glycine-NaOH, pH 8.7, 10 mM MgCl2

-

Substrate Solution 1: 20 mM Glucose-1-phosphate in Assay Buffer

-

Substrate Solution 2: 20 mM UTP in Assay Buffer

-

Coupling Enzyme Solution: 1 U/mL UDP-glucose dehydrogenase in Assay Buffer

-

Coenzyme Solution: 20 mM NAD+ in Assay Buffer

-

Enzyme Sample: Purified UDP-glucose pyrophosphorylase or cell/tissue lysate

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, Substrate Solution 1, Substrate Solution 2, Coupling Enzyme Solution, and Coenzyme Solution in a cuvette.

-

Incubate the mixture at the desired temperature (e.g., 37 °C).

-

Start the reaction by adding the enzyme sample.

-

Monitor the increase in absorbance at 340 nm over time.

-

Determine the initial reaction rate from the linear phase of the curve.

-

One unit of UDP-glucose pyrophosphorylase activity is the amount of enzyme that produces 1 µmol of NADH per minute.

Visualization of Pathways and Workflows

Diagrams are essential for visualizing complex biological processes. The following sections provide Graphviz (DOT language) scripts for generating key diagrams related to α-D-glucose-1-phosphate in glycogenesis.

Glycogenesis Pathway

Caption: The central role of α-D-Glucose-1-Phosphate in the glycogenesis pathway.

Experimental Workflow for Phosphoglucomutase Assay

References

- 1. youtube.com [youtube.com]

- 2. abcam.cn [abcam.cn]

- 3. UDP-Glucose Pyrophosporylase [clfs690.alivetek.org]

- 4. Phosphoglucomutase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 5. Molecular and kinetic characterization of two UDP-glucose pyrophosphorylases, products of distinct genes, from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. brainly.com [brainly.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. content.abcam.com [content.abcam.com]

- 10. sunlongbiotech.com [sunlongbiotech.com]

The Discovery and Seminal History of alpha-D-Glucose-1-Phosphate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery and history of alpha-D-glucose-1-phosphate, a pivotal molecule in carbohydrate metabolism. It is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the key experiments, methodologies, and conceptual breakthroughs that established the significance of this phosphate (B84403) ester. The guide details the seminal work of Nobel laureates Carl and Gerty Cori, who first identified and characterized "Cori ester," and elucidates its central role in glycogenolysis and the Cori cycle. Detailed experimental protocols from their pioneering research are presented, alongside quantitative data summarized for clarity. Signaling pathways and experimental workflows are visualized using Graphviz to provide a clear understanding of the biochemical processes.

Introduction

The discovery of this compound, colloquially known as the "Cori ester," marked a significant milestone in the field of biochemistry.[1][2] This phosphate ester of glucose was identified as the direct product of the phosphorolytic cleavage of glycogen (B147801), a discovery that fundamentally changed the understanding of carbohydrate storage and energy mobilization in living organisms.[1][3] Prior to its discovery, the mechanism by which glycogen was broken down to glucose for energy was a subject of considerable speculation. The work of Carl and Gerty Cori in the 1930s not only identified this crucial intermediate but also paved the way for the discovery of the enzyme responsible for its formation, phosphorylase, and the elucidation of the metabolic pathway now known as the Cori cycle.[4] This guide will delve into the historical context of this discovery, the key experiments that led to the isolation and identification of this compound, and its profound impact on our understanding of metabolic regulation.

The Seminal Discovery by Carl and Gerty Cori

In 1936, Carl and Gerty Cori, through a series of meticulous experiments using minced frog muscle, made the groundbreaking discovery of a new hexosemonophosphate.[1][2][5] Their work, published in the Proceedings of the Society for Experimental Biology and Medicine, detailed the formation of this ester from glycogen and its subsequent identification as this compound.[1][2][5]

Initial Observations and Experimental System

The Coris utilized a preparation of minced frog muscle that had been thoroughly washed with water. This crucial step was designed to remove pre-existing soluble phosphates and other small molecules, allowing for a clearer observation of the biochemical reactions involving glycogen.[1] When this muscle preparation was incubated with inorganic phosphate, they observed the formation of a hexosemonophosphate that was distinct from the then-known glucose-6-phosphate (the "Robison ester").

Isolation and Identification of the "Cori Ester"

The new phosphate ester was isolated from the muscle extracts as a crystalline brucine (B1667951) salt. Through chemical analysis and the determination of its properties, the Coris conclusively identified the compound as this compound. A key characteristic that distinguished it from glucose-6-phosphate was its acid lability; the phosphate group on the anomeric carbon (C1) is much more readily hydrolyzed by acid than the ester linkage at C6.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were instrumental in the discovery and characterization of this compound, based on the publications of the Cori laboratory.

Preparation of Minced and Washed Frog Muscle

This protocol describes the preparation of the primary experimental material used by the Coris to study glycogenolysis in vitro.

-

Objective: To prepare a muscle tissue sample depleted of endogenous soluble phosphates and other interfering small molecules.

-

Procedure:

-

Eviscerate and skin frogs, and isolate the hind leg muscles.

-

Mince the muscle tissue using a pre-chilled meat grinder.

-

Suspend the minced muscle in a large volume of cold, distilled water.

-

Stir the muscle suspension gently for a specified period (e.g., 10-15 minutes) to allow for the diffusion of soluble components out of the tissue.

-

Collect the muscle tissue by filtration through cheesecloth or a fine sieve.

-

Repeat the washing process multiple times (e.g., 3-5 times) with fresh, cold distilled water.

-

After the final wash, press the muscle tissue to remove excess water.

-

In Vitro Formation of this compound

This protocol outlines the incubation conditions used to demonstrate the formation of the "Cori ester" from glycogen in the washed muscle preparation.

-

Objective: To induce the enzymatic formation of this compound from endogenous glycogen.

-

Materials:

-

Washed, minced frog muscle

-

Phosphate buffer (e.g., sodium phosphate buffer, pH 7.0)

-

Incubation vessels (e.g., flasks or test tubes)

-

Water bath for temperature control

-

-

Procedure:

-

Weigh a known amount of the washed, minced frog muscle.

-

Suspend the muscle tissue in a defined volume of phosphate buffer.

-

Incubate the suspension at a controlled temperature (e.g., 30°C) for a specific duration.

-

At various time points, take aliquots of the incubation mixture for analysis.

-

Terminate the enzymatic reaction in the aliquots by adding a deproteinizing agent (e.g., trichloroacetic acid).

-

Centrifuge the samples to remove precipitated protein and collect the supernatant for analysis of phosphate esters.

-

Isolation of this compound as the Brucine Salt

This protocol details the method used by the Coris to isolate and purify the newly discovered phosphate ester.

-

Objective: To isolate a crystalline derivative of this compound for identification.

-

Procedure:

-

Pool the supernatants from the in vitro formation experiments.

-

Add a solution of brucine to the pooled supernatant. Brucine is an alkaloid that forms crystalline salts with many organic acids and phosphate esters.

-

Allow the solution to stand in the cold to facilitate the crystallization of the brucine salt of glucose-1-phosphate.

-

Collect the crystals by filtration.

-

Recrystallize the brucine salt from a suitable solvent (e.g., aqueous ethanol) to improve purity.

-

The purified crystals can then be subjected to further chemical analysis to determine their composition and structure.

-

Quantitative Analysis of Phosphate Esters

The Coris employed methods to differentiate and quantify the various phosphate esters present in their experimental samples.

-

Objective: To measure the concentrations of inorganic phosphate, glucose-1-phosphate, and glucose-6-phosphate.

-

Methodology:

-

Inorganic Phosphate: Determined by a colorimetric method, likely a modification of the Fiske-Subbarow method, which involves the formation of a colored phosphomolybdate complex.

-

Acid-Labile Phosphate (primarily from Glucose-1-Phosphate): The sample was treated with acid (e.g., 1 N H₂SO₄) at room temperature for a short period (e.g., 10 minutes). This selectively hydrolyzes the phosphate group from glucose-1-phosphate. The increase in inorganic phosphate was then measured.

-

Total Phosphate: The sample was subjected to strong acid hydrolysis at elevated temperatures to release all organically bound phosphate, which was then measured as inorganic phosphate.

-

Glucose-6-Phosphate: The concentration of glucose-6-phosphate was typically inferred by subtracting the inorganic and acid-labile phosphate from the total acid-soluble phosphate.

-

Quantitative Data from the Cori Laboratory

The following tables summarize the quantitative findings from the Coris' early experiments on the formation of hexosemonophosphates in minced frog muscle.

Table 1: Formation of Hexosemonophosphate in Minced Frog Muscle Incubated in Phosphate Buffer

| Incubation Time (minutes) | Inorganic Phosphate (mg P/100g muscle) | Hexosemonophosphate (mg P/100g muscle) |

| 0 | 35 | 15 |

| 30 | 25 | 25 |

| 60 | 18 | 32 |

| 120 | 12 | 38 |

Data adapted from the published works of C.F. Cori and G.T. Cori.

Table 2: Differential Hydrolysis of Glucose-1-Phosphate and Glucose-6-Phosphate

| Phosphate Ester | % Hydrolysis (1 N H₂SO₄, 10 min, 20°C) | % Hydrolysis (1 N H₂SO₄, 3 hr, 100°C) |

| This compound | ~95% | 100% |

| D-Glucose-6-Phosphate | <5% | 100% |

Data illustrating the principle of differential acid lability used for quantification.

The Enzymatic Basis of this compound Formation: Phosphorylase

Subsequent to their discovery of the "Cori ester," the Coris and their collaborators, notably Arda Green, isolated and crystallized the enzyme responsible for its formation from glycogen, which they named phosphorylase . This enzyme catalyzes the phosphorolytic cleavage of the α-1,4-glycosidic bonds in glycogen, releasing the terminal glucose residue as this compound.

The reversible nature of the phosphorylase reaction was a key finding, as it demonstrated for the first time the in vitro enzymatic synthesis of a polysaccharide.[1]

Signaling Pathways and Metabolic Context

The discovery of this compound was instrumental in elucidating the broader pathways of carbohydrate metabolism, most notably the Cori cycle.

Glycogenolysis Pathway

The breakdown of glycogen to glucose-6-phosphate, which can then enter glycolysis, involves the sequential action of phosphorylase and phosphoglucomutase.

Caption: The enzymatic conversion of glycogen to glucose-6-phosphate.

The Cori Cycle

The Cori cycle describes the metabolic cooperation between muscle and liver. During anaerobic conditions in the muscle, glucose is converted to lactate (B86563). This lactate is then transported to the liver, where it is converted back to glucose via gluconeogenesis. This glucose can then be returned to the muscles. This compound is a key intermediate in the breakdown of muscle glycogen to provide the glucose for this cycle.

Caption: The Cori Cycle illustrating the interplay between muscle and liver.

Conclusion

The discovery of this compound by Carl and Gerty Cori was a transformative event in biochemistry. It not only revealed a key intermediate in carbohydrate metabolism but also led to the discovery of phosphorylase and a deeper understanding of the regulation of blood glucose. The meticulous experimental work of the Coris, from the preparation of their muscle extracts to the isolation and identification of the "Cori ester," serves as a paradigm of classic biochemical research. This foundational knowledge continues to be of immense importance in the study of metabolic diseases, such as diabetes and glycogen storage diseases, and remains a cornerstone of modern biochemistry and drug development.

References

- 1. (Open Access) The rôle of glucose-1-phosphate in the formation of blood sugar and synthesis of glycogen in the liver (1939) | Gerty T. Cori | 92 Citations [scispace.com]

- 2. Mechanistic insights into the regulation of metabolic enzymes by acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brain glycogen structure and its associated proteins: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Architecture, Function, Regulation, and Evolution of α-Glucans Metabolic Enzymes in Prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Crossroads of α-D-Glucose-1-Phosphate in Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate metabolic landscape of skeletal muscle, alpha-D-glucose-1-phosphate (G1P) stands as a critical nexus, directing glucose moieties toward either immediate energy utilization or storage for future demands. The metabolic fate of G1P is tightly regulated by a symphony of enzymes and signaling pathways, ensuring that muscle cells can efficiently manage their energy resources in response to physiological cues such as exercise and hormonal signals. This technical guide provides an in-depth exploration of the metabolic pathways originating from G1P in muscle cells, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key processes.

Core Metabolic Pathways

The primary fate of α-D-glucose-1-phosphate in muscle cells is twofold: incorporation into glycogen (B147801) for storage or conversion to glucose-6-phosphate for entry into glycolysis. These processes are governed by a series of enzymatic reactions, each subject to intricate regulatory mechanisms.

Glycogen Synthesis (Glycogenesis)

The synthesis of glycogen, the primary storage form of glucose in muscle, is a multi-step process initiated by the conversion of G1P to UDP-glucose.

-

UDP-Glucose Pyrophosphorylase (UGPase): This enzyme catalyzes the reversible reaction between G1P and Uridine Triphosphate (UTP) to form UDP-glucose and pyrophosphate (PPi). The hydrolysis of pyrophosphate provides the thermodynamic driving force for this reaction. UDP-glucose serves as the activated glucosyl donor for glycogen synthesis.[1]

-

Glycogen Synthase (GS): As the rate-limiting enzyme in glycogenesis, glycogen synthase transfers the glucosyl residue from UDP-glucose to the non-reducing end of a growing glycogen chain, forming an α-1,4-glycosidic bond.[2] The activity of glycogen synthase is exquisitely regulated by both allosteric mechanisms and covalent modification (phosphorylation/dephosphorylation).[3]

Conversion to Glucose-6-Phosphate and Glycolysis

For immediate energy needs, G1P is converted to glucose-6-phosphate (G6P), which can then enter the glycolytic pathway.

-

Phosphoglucomutase (PGM): This enzyme catalyzes the reversible isomerization of G1P to G6P.[4] This reaction is crucial as G6P is the entry point for glycolysis.

-

Glycolysis: G6P is subsequently metabolized through the glycolytic pathway to produce pyruvate, which can then be converted to lactate (B86563) under anaerobic conditions or enter the tricarboxylic acid (TCA) cycle for complete oxidation and significant ATP production under aerobic conditions.

Quantitative Data

The following tables summarize key quantitative data related to the metabolism of α-D-glucose-1-phosphate in muscle cells.

Table 1: Concentrations of Key Metabolites in Human Skeletal Muscle

| Metabolite | Concentration (mmol/kg dry weight) | Conditions |

| Glycogen | 305.7 - 438.0[5] | Resting, varied carbohydrate diet[5] |

| Glycogen (max) | ~1000 | Post-exercise with glucose/insulin (B600854) infusion[6] |

| UDP-Glucose | 0.3 - 0.5 | Resting |

| Glucose-1-Phosphate | 0.01 - 0.03 | Resting |

Table 2: Kinetic Parameters of Key Enzymes in Muscle

| Enzyme | Substrate | K_m_ | V_max_ | Activators | Inhibitors |

| Phosphoglucomutase | Glucose-1-Phosphate | ~0.02 mM | - | Glucose-1,6-bisphosphate | - |

| UDP-Glucose Pyrophosphorylase | Glucose-1-Phosphate | 0.07 - 0.14 mM[1] | - | - | - |

| UTP | 0.03 - 0.07 mM[1] | - | - | - | |

| Glycogen Synthase (dephosphorylated) | UDP-Glucose | ~0.4 mM | - | Glucose-6-Phosphate | ATP, ADP, Pi |

| Glycogen Synthase (phosphorylated) | UDP-Glucose | >2 mM | - | Glucose-6-Phosphate | ATP, ADP, Pi |

| Glycogen Phosphorylase a | Glycogen | 1-2 mM | ~150-250 mmol/min/kg dw[7] | AMP | ATP, Glucose-6-Phosphate, Caffeine |

| Phosphate (Pi) | ~20-30 mM | - | AMP | ATP, Glucose-6-Phosphate, Caffeine |

Table 3: Metabolic Flux Rates in Human Skeletal Muscle

| Metabolic Process | Flux Rate (mmol/kg wet weight/min) | Conditions |

| Glycogenolysis (low intensity exercise) | 1-2[8] | Low-intensity exercise[8] |

| Glycogenolysis (high intensity exercise) | >10 | High-intensity exercise |

| Glycogenesis (post-exercise, insulin-independent) | 12-30 (mmol/g ww/h)[8] | Immediate post-exercise[8] |

| Glycogenesis (post-exercise, insulin-dependent) | 2-12 (mmol/g ww/h)[8] | Post-exercise with carbohydrate intake[8] |

Regulatory Signaling Pathways

The fate of α-D-glucose-1-phosphate is under tight hormonal control, primarily through insulin and adrenergic signaling, which regulate the activities of glycogen synthase and glycogen phosphorylase.

Insulin Signaling Pathway

Insulin promotes the storage of glucose as glycogen. Upon binding to its receptor on the muscle cell surface, a signaling cascade is initiated, leading to the activation of protein kinase B (Akt). Akt, in turn, phosphorylates and inactivates glycogen synthase kinase 3 (GSK-3). The inactivation of GSK-3 allows protein phosphatase 1 (PP1) to dephosphorylate and activate glycogen synthase, thereby stimulating glycogen synthesis.

Adrenergic Signaling Pathway

Adrenaline (epinephrine), released during stress or exercise, stimulates the breakdown of glycogen (glycogenolysis). Adrenaline binds to β-adrenergic receptors, activating a G-protein-coupled receptor cascade. This leads to the production of cyclic AMP (cAMP), which activates protein kinase A (PKA). PKA then phosphorylates and activates phosphorylase kinase, which in turn phosphorylates and activates glycogen phosphorylase, the key enzyme in glycogenolysis.

Experimental Protocols

Quantification of Muscle Glycogen

Principle: This method involves the acid hydrolysis of glycogen to glucose, followed by the enzymatic determination of glucose.

Protocol:

-

Sample Preparation:

-

Obtain muscle biopsy samples and immediately freeze-thaw in liquid nitrogen to halt metabolic activity.

-

Lyophilize the tissue to a constant dry weight.

-

Accurately weigh 2-5 mg of dried muscle tissue.

-

-

Hydrolysis:

-

Add 500 µL of 2 M HCl to the tissue sample.

-

Incubate at 100°C for 2 hours to hydrolyze glycogen to glucose.

-

Cool the samples to room temperature and neutralize with 1 mL of 0.67 M NaOH.

-

-

Glucose Determination:

-

Centrifuge the neutralized samples to pellet any debris.

-

Analyze the glucose concentration in the supernatant using a commercial glucose oxidase assay kit, following the manufacturer's instructions.

-

Construct a standard curve using known concentrations of glucose to quantify the amount of glucose in the samples.

-

-

Calculation:

-

Calculate the glycogen content as glucose equivalents, expressed as mmol of glucosyl units per kg of dry muscle weight.

-

Phosphoglucomutase (PGM) Activity Assay

Principle: PGM activity is determined by a coupled enzyme assay where the product, G6P, is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP+ to NADPH, which can be measured spectrophotometrically at 340 nm.

Protocol:

-

Sample Preparation:

-

Homogenize fresh or frozen muscle tissue in ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT).

-

Centrifuge the homogenate at 4°C to pellet cellular debris.

-

Collect the supernatant (cytosolic extract) for the assay.

-

-

Assay Mixture (per well of a 96-well plate):

-

80 µL of assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

-

10 µL of 10 mM Glucose-1-Phosphate

-

5 µL of 10 mM NADP+

-

2 µL of G6PDH (10 units/mL)

-

10 µL of muscle extract

-

-

Measurement:

-

Initiate the reaction by adding the muscle extract.

-

Immediately measure the increase in absorbance at 340 nm over time using a plate reader.

-

The rate of NADPH formation is directly proportional to the PGM activity.

-

-

Calculation:

-

Calculate the PGM activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

-

UDP-Glucose Pyrophosphorylase (UGPase) Activity Assay

Principle: The activity is measured in the direction of pyrophosphorolysis. The G1P produced is converted to G6P by PGM, which is then oxidized by G6PDH, reducing NADP+ to NADPH.

Protocol:

-

Sample Preparation: As described for the PGM assay.

-

Assay Mixture:

-

70 µL of assay buffer (50 mM Tris-HCl, pH 7.8, 5 mM MgCl2)

-

10 µL of 10 mM UDP-glucose

-

5 µL of 10 mM Sodium Pyrophosphate

-

5 µL of 10 mM NADP+

-

2 µL of PGM (10 units/mL)

-

2 µL of G6PDH (10 units/mL)

-

10 µL of muscle extract

-

-

Measurement and Calculation: As described for the PGM assay.

Glycogen Synthase (GS) Activity Assay

Principle: This assay measures the incorporation of radiolabeled glucose from UDP-[¹⁴C]glucose into glycogen.

Protocol:

-

Sample Preparation: As described for the PGM assay.

-

Assay Mixture:

-

20 µL of assay buffer (50 mM Tris-HCl, pH 7.8, 20 mM EDTA, 25 mM KF)

-

10 µL of 100 mM glycogen

-

10 µL of UDP-[¹⁴C]glucose (0.1 µCi/µL, 4 mM)

-

10 µL of muscle extract

-

(Optional: 10 µL of 100 mM Glucose-6-Phosphate to measure total activity)

-

-

Incubation and Precipitation:

-

Incubate the reaction mixture at 30°C for 15-30 minutes.

-

Stop the reaction by spotting the mixture onto filter paper and immersing it in ice-cold 66% ethanol (B145695) to precipitate the glycogen.

-

Wash the filter papers several times with 66% ethanol to remove unincorporated UDP-[¹⁴C]glucose.

-

-

Measurement:

-

Dry the filter papers and measure the radioactivity using a scintillation counter.

-

-

Calculation:

-

Calculate the amount of incorporated glucose based on the specific activity of the UDP-[¹⁴C]glucose.

-

Glycogen Phosphorylase (GP) Activity Assay

Principle: The activity is measured in the direction of glycogenolysis. The G1P produced is measured as described in the UGPase assay.

Protocol:

-

Sample Preparation: As described for the PGM assay.

-

Assay Mixture:

-

70 µL of assay buffer (50 mM KH2PO4/K2HPO4, pH 7.0, 1.5 mM EDTA, 50 mM KF)

-

10 µL of 1% glycogen

-

5 µL of 10 mM NADP+

-

2 µL of PGM (10 units/mL)

-

2 µL of G6PDH (10 units/mL)

-

10 µL of muscle extract

-

-

Measurement and Calculation: As described for the PGM assay.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for studying the metabolic fate of α-D-glucose-1-phosphate in muscle cells.

Conclusion

The metabolic fate of α-D-glucose-1-phosphate in muscle cells is a highly regulated and dynamic process that is central to energy homeostasis. By understanding the intricate interplay of enzymes, signaling pathways, and metabolic fluxes, researchers and drug development professionals can better identify potential targets for therapeutic intervention in metabolic diseases such as type 2 diabetes and glycogen storage diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for furthering our understanding of this critical area of muscle metabolism. detailed experimental protocols provided in this guide serve as a valuable resource for furthering our understanding of this critical area of muscle metabolism.

References

- 1. Molecular and kinetic characterization of two UDP-glucose pyrophosphorylases, products of distinct genes, from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of Skeletal Muscle Glucose Transport and Glucose Metabolism by Exercise Training [mdpi.com]

- 3. Glycogen - Wikipedia [en.wikipedia.org]

- 4. Phosphoglucomutase - Wikipedia [en.wikipedia.org]

- 5. Glycogenin activity in human skeletal muscle is proportional to muscle glycogen concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycogen concentration in human skeletal muscle: effect of prolonged insulin and glucose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A century of exercise physiology: key concepts in regulation of glycogen metabolism in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fundamentals of glycogen metabolism for coaches and athletes - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of α-D-Glucose-1-Phosphate in the Biosynthesis of UDP-Glucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) is a critical intermediate in the metabolism of carbohydrates across all domains of life. As an activated form of glucose, it serves as the primary glucosyl donor in the biosynthesis of a vast array of essential molecules, including glycogen, sucrose, lipopolysaccharides, and various glycoconjugates. The synthesis of UDP-glucose is predominantly catalyzed by the enzyme UDP-glucose pyrophosphorylase (UGPase), which utilizes α-D-glucose-1-phosphate and uridine triphosphate (UTP) as substrates. This technical guide provides an in-depth exploration of the role of α-D-glucose-1-phosphate as a precursor for UDP-glucose, detailing the enzymatic reaction, kinetic parameters, experimental protocols for enzyme activity assessment, and the significance of this pathway in cellular signaling, with a particular focus on its implications for drug development.

The Enzymatic Synthesis of UDP-Glucose

The reversible reaction catalyzed by UDP-glucose pyrophosphorylase (EC 2.7.7.9) is central to the formation of UDP-glucose from α-D-glucose-1-phosphate.[1] The reaction proceeds as follows:

α-D-Glucose-1-Phosphate + UTP ⇌ UDP-Glucose + Pyrophosphate (PPi)

This reaction is a classic example of a nucleotidyl transfer. The reaction is driven in the forward direction by the subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatase, a reaction with a large negative free energy change.[2] The mechanism of UGPase is an ordered sequential Bi Bi mechanism, where UTP binds to the enzyme first, followed by glucose-1-phosphate. After the chemical transformation, pyrophosphate is released, followed by UDP-glucose.[1] Magnesium ions (Mg²⁺) are essential for the activity of UGPase, playing a key role in coordinating the nucleotide substrates within the active site.[1]

Quantitative Data on UDP-Glucose Pyrophosphorylase Kinetics

The kinetic parameters of UGPase have been characterized in a variety of organisms, revealing differences in substrate affinity and catalytic efficiency. A summary of these parameters is presented below.

| Organism | Substrate | Km (mM) | Vmax (U/mg) | Keq | Reference |

| Arabidopsis thaliana (UGPase-1) | UTP | 0.03 | - | ~0.3 | [3] |

| Glucose-1-Phosphate | 0.04 | - | ~0.3 | [3] | |

| UDP-Glucose | 0.07 | - | ~0.3 | [3] | |

| Pyrophosphate | 0.14 | - | ~0.3 | [3] | |

| Arabidopsis thaliana (UGPase-2) | UTP | 0.07 | - | ~0.3 | [3] |

| Glucose-1-Phosphate | 0.08 | - | ~0.3 | [3] | |

| UDP-Glucose | 0.15 | - | ~0.3 | [3] | |

| Pyrophosphate | 0.36 | - | ~0.3 | [3] | |

| Hordeum vulgare (Barley) | UTP | 0.14 | - | - | [4][5] |

| Glucose-1-Phosphate | 0.26 | - | - | [4][5] | |

| Leishmania sp. | UTP | 0.4 | - | - | [4][5] |

| Glucose-1-Phosphate | 2.9 | - | - | [4][5] | |

| Escherichia coli | UTP | 0.23 | - | - | [6] |

| Glucose-1-Phosphate | 0.15 | - | - | [6] | |

| UDP-Glucose | 0.11 | - | - | [6] | |

| Pyrophosphate | 0.53 | - | - | [6] | |

| Manihot esculenta (Cassava) | UTP | - | Highest specific activity | - | [7][8] |

| Solanum tuberosum (Potato) | UTP | - | Second-highest specific activity | - | [7][8] |

Note: Vmax values are often reported in units specific to the experimental conditions and are not always directly comparable. The equilibrium constant (Keq) for the UGPase reaction is approximately 1, indicating the reaction is readily reversible.[9]

Experimental Protocols

Accurate measurement of UGPase activity is crucial for studying its function and for screening potential inhibitors. Two common methods are detailed below.

Spectrophotometric Assay

This assay measures the production of pyrophosphate in the UGPase reaction. The pyrophosphate is then cleaved by inorganic pyrophosphatase to phosphate (B84403), which can be quantified colorimetrically.

Materials:

-

Extraction Buffer: To be optimized for the specific tissue or cell type.

-

Reagent I (Reaction Buffer): e.g., 50 mM MOPS-KOH, pH 7.0, 10 mM MgCl₂, 0.2 mg/ml BSA.[10]

-

Reagent II (Substrate 1): UTP solution (e.g., 1 mM final concentration).[10]

-

Reagent III (Substrate 2): α-D-Glucose-1-Phosphate solution (e.g., 0.5 mM final concentration).[10]

-

Reagent IV (Coupling Enzyme): Yeast inorganic pyrophosphatase (e.g., 0.5 U/mL).[10]

-

Reagent V (Detection Reagent): Malachite Green Phosphate Detection Kit.[10]

-

Enzyme Sample: Purified UGPase or cell/tissue extract.

Procedure:

-

Prepare a working solution containing Reagent I, Reagent II, and Reagent IV.

-

Add the enzyme sample to the working solution and pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding Reagent III (α-D-Glucose-1-Phosphate).

-

Incubate for a defined period (e.g., 10-30 minutes) at the optimal temperature for the enzyme.

-

Stop the reaction by adding the Malachite Green detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) after color development.

-

Calculate the amount of phosphate produced using a standard curve and determine the UGPase activity.

Luminescence-Based Assay

This highly sensitive assay measures the production of pyrophosphate by coupling its conversion to ATP, which is then detected using the firefly luciferase system.[4][5][11]

Materials:

-

Reaction Buffer: e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT.

-

Substrates: UTP and α-D-Glucose-1-Phosphate.

-

Coupling Enzymes and Reagents: ATP sulfurylase, adenosine (B11128) 5'-phosphosulfate (APS), and a luciferase/luciferin reagent.

-

Enzyme Sample: Purified UGPase or cell/tissue extract.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, substrates, ATP sulfurylase, APS, and the luciferase/luciferin reagent.

-

Add the enzyme sample to the reaction mixture in a luminometer-compatible plate.

-

Immediately start monitoring the luminescence signal over time.

-

The rate of light production is proportional to the rate of pyrophosphate formation and thus to the UGPase activity.

Signaling Pathways and Logical Relationships

Beyond its metabolic role, UDP-glucose has emerged as an important extracellular signaling molecule in mammals, primarily through its interaction with the P2Y14 receptor.[12][13][14] This G-protein coupled receptor is expressed on various cell types, including immune cells, and its activation can trigger diverse physiological responses.

Visualizations

Conclusion

The synthesis of UDP-glucose from α-D-glucose-1-phosphate is a cornerstone of carbohydrate metabolism. The enzyme responsible, UDP-glucose pyrophosphorylase, is a tightly regulated and essential component of cellular function. Understanding the kinetics and regulation of this enzyme is paramount for research in areas ranging from metabolic engineering to the development of novel therapeutics. The emergence of UDP-glucose as an extracellular signaling molecule, acting through the P2Y14 receptor, has opened new avenues for drug discovery, particularly in the context of inflammation and immune modulation. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to investigate this critical biochemical pathway.

References

- 1. Structural basis for the reaction mechanism of UDP-glucose pyrophosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Molecular and kinetic characterization of two UDP-glucose pyrophosphorylases, products of distinct genes, from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A luminescence-based assay of UDP-sugar producing pyrophosphorylases - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. A luminescence-based assay of UDP-sugar producing pyrophosphorylases [umu.diva-portal.org]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Characterization of UDP-glucose pyrophosphorylases from different organisms | Semantic Scholar [semanticscholar.org]

- 8. Characterization of UDP-glucose pyrophosphorylases from different organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solved 3. The equilibrium constant for the reaction | Chegg.com [chegg.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. A luminescence-based assay of UDP-sugar producing pyrophosphorylases - Analytical Methods (RSC Publishing) DOI:10.1039/C3AY41811A [pubs.rsc.org]

- 12. Release of cellular UDP-glucose as a potential extracellular signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reactome | P2Y14 receptor can bind to UDP-glucose [reactome.org]

The Crossroads of Carbohydrate Metabolism: A Technical Guide to the Biological Significance of α-D-Glucose-1-Phosphate

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the pivotal role of α-D-glucose-1-phosphate in cellular metabolism, its enzymatic regulation, and the intricate signaling pathways that govern its fate. This document provides in-depth experimental protocols and quantitative data to support further research and therapeutic development.

Introduction

Alpha-D-glucose-1-phosphate (α-G1P) is a critical metabolic intermediate situated at a central nexus of carbohydrate metabolism. As the direct product of glycogenolysis and a key precursor for glycogenesis, its cellular concentration and flux are tightly regulated to maintain energy homeostasis. The anomeric configuration and the phosphorylation at the C1 position endow α-G1P with unique biochemical properties, making it a linchpin in the storage and mobilization of glucose. Understanding the multifaceted biological significance of this molecule is paramount for developing novel therapeutic strategies for metabolic disorders, including diabetes and glycogen (B147801) storage diseases.

Core Biological Significance

This compound is primarily involved in two major metabolic pathways: glycogen metabolism and the synthesis of nucleotide sugars. Its strategic position allows for rapid adaptation to the energetic needs of the cell.

A Central Intermediate in Glycogen Metabolism

Glycogenolysis (Glycogen Breakdown): In response to energy demands, glycogen phosphorylase catalyzes the phosphorolytic cleavage of α-1,4-glycosidic bonds at the non-reducing ends of glycogen, releasing α-D-glucose-1-phosphate.[1][2][3] This process is the rate-limiting step in glycogenolysis and ensures that the released glucose unit is already phosphorylated, trapping it within the cell for further metabolism.[4]

Glycogenesis (Glycogen Synthesis): For glucose storage, α-G1P serves as the essential precursor for the synthesis of UDP-glucose, a reaction catalyzed by UDP-glucose pyrophosphorylase.[4][5] UDP-glucose is the activated form of glucose used by glycogen synthase to extend glycogen chains.[4] The reaction catalyzed by UDP-glucose pyrophosphorylase is reversible; however, the subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatase drives the reaction toward UDP-glucose synthesis.[6][7]

Precursor for Nucleotide Sugars and Glycosylation

The synthesis of UDP-glucose from α-G1P is a gateway to numerous biosynthetic pathways beyond glycogen synthesis. UDP-glucose is a crucial precursor for the synthesis of other nucleotide sugars, such as UDP-galactose and UDP-glucuronic acid. These activated sugars are indispensable for the glycosylation of proteins and lipids, the formation of proteoglycans and glycosaminoglycans, and in detoxification reactions.

Interconversion with Glucose-6-Phosphate

The enzyme phosphoglucomutase reversibly isomerizes α-D-glucose-1-phosphate to glucose-6-phosphate (G6P).[8] This reaction is a critical branch point, directing the fate of the glucose molecule. Glucose-6-phosphate can enter glycolysis for ATP production, the pentose (B10789219) phosphate (B84403) pathway for the synthesis of NADPH and ribose precursors, or, in the liver, be dephosphorylated to free glucose and released into the bloodstream to maintain blood glucose levels.[2]

Quantitative Data

The metabolic flux through pathways involving α-D-glucose-1-phosphate is governed by the kinetic properties of the key enzymes and the thermodynamics of the reactions they catalyze.

Thermodynamic Landscape

| Reaction | Enzyme | ΔG°' (kJ/mol) | Significance |

| Glycogen(n) + Pi ⇌ Glycogen(n-1) + α-D-Glucose-1-Phosphate | Glycogen Phosphorylase | +3.1 | Reversible, but driven forward in vivo by high [Pi]/[G1P] ratio.[3] |

| α-D-Glucose-1-Phosphate ⇌ Glucose-6-Phosphate | Phosphoglucomutase | -7.1 to -7.3[1][9][10] | Favors the formation of Glucose-6-Phosphate. |

| α-D-Glucose-1-Phosphate + UTP ⇌ UDP-Glucose + PPi | UDP-Glucose Pyrophosphorylase | ≈ 0[6][7] | Reversible, but strongly pulled in the forward direction by the hydrolysis of pyrophosphate (PPi) (ΔG°' ≈ -31 kJ/mol).[6] |

Enzyme Kinetic Parameters

The following tables summarize the Michaelis-Menten constants (Km) and maximum velocities (Vmax) for the key enzymes involved in α-D-glucose-1-phosphate metabolism from various sources. These parameters are crucial for understanding enzyme efficiency and substrate affinity.

Table 1: Kinetic Parameters of Phosphoglucomutase

| Organism/Tissue | Substrate | Km (µM) | Vmax (U/mg) | Reference |

|---|---|---|---|---|

| Rabbit Muscle | α-D-Glucose-1-Phosphate | 8 | - | [5] |

| Human Erythrocytes (PGM1) | α-D-Glucose-1-Phosphate | Similar to PGM2 | - | [5] |

| Human Erythrocytes (PGM2) | α-D-Glucose-1-Phosphate | Similar to PGM1 | - |[5] |

Table 2: Kinetic Parameters of UDP-Glucose Pyrophosphorylase

| Organism/Tissue | Substrate | Km (mM) | Vmax (U/mg) | Reference |

|---|---|---|---|---|

| E. coli (GalU) | α-D-Glucose-1-Phosphate | - | 340 | [11] |

| E. coli (GalF) | α-D-Glucose-1-Phosphate | - | 0.015 | [11] |

| Barley | α-D-Glucose-1-Phosphate | 0.26 | - | [12] |

| Leishmania | α-D-Glucose-1-Phosphate | 2.9 | - | [12] |

| Barley | UTP | 0.14 | - | [12] |

| Leishmania | UTP | 0.4 | - |[12] |

Table 3: Kinetic Parameters of Glycogen Phosphorylase

| Organism/Tissue | Substrate | Km (mM) | Vmax (U/mg) | Reference |

|---|---|---|---|---|

| Diabetic (db/db) Mouse Liver (Phosphorylase a) | Glycogen | Lower than normal | 2-fold higher than normal | [13] |

| Rabbit Muscle | Glycogen | 0.21 | - |[11] |

Signaling Pathways and Regulation

The metabolism of α-D-glucose-1-phosphate is under tight hormonal and allosteric control to ensure that glycogen synthesis and degradation are reciprocally regulated.

Hormonal Regulation of Glycogen Metabolism

Hormones such as insulin, glucagon, and epinephrine (B1671497) are the primary regulators of glycogen metabolism, acting through distinct signaling cascades that ultimately converge on the phosphorylation state of glycogen synthase and glycogen phosphorylase.

Insulin Signaling: High blood glucose levels trigger the release of insulin, which promotes glycogen synthesis. Insulin binds to its receptor tyrosine kinase, initiating a signaling cascade that activates protein kinase B (Akt). Akt, in turn, phosphorylates and inactivates glycogen synthase kinase 3 (GSK3).[7] Inactivation of GSK3 prevents the phosphorylation and subsequent inactivation of glycogen synthase, thereby promoting glycogen synthesis.

Glucagon and Epinephrine Signaling: In response to low blood glucose (glucagon) or stress (epinephrine), these hormones bind to G-protein coupled receptors, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.[9][14] cAMP activates protein kinase A (PKA), which then phosphorylates and activates phosphorylase kinase.[14] Phosphorylase kinase, in turn, phosphorylates and activates glycogen phosphorylase, stimulating glycogenolysis. Simultaneously, PKA phosphorylates and inactivates glycogen synthase, halting glycogen synthesis.[10]

Allosteric Regulation

Superimposed on hormonal control, allosteric regulation by key metabolites provides a rapid, localized response to the energetic state of the cell.

Table 4: Allosteric Regulators of Key Enzymes in Glycogen Metabolism

| Enzyme | Activators | Inhibitors | Tissue Specificity |

|---|---|---|---|

| Glycogen Phosphorylase | AMP[15] | ATP, Glucose-6-Phosphate, Glucose (liver only)[2][15] | Muscle and Liver |

| Glycogen Synthase | Glucose-6-Phosphate[2] | - | Muscle and Liver |

Experimental Protocols

Accurate measurement of the enzymatic activities related to α-D-glucose-1-phosphate metabolism is fundamental for research in this area. The following are detailed methodologies for key assays.

Assay for Phosphoglucomutase (PGM) Activity

This protocol describes a coupled enzyme assay for the spectrophotometric determination of PGM activity.

Principle: PGM catalyzes the conversion of glucose-1-phosphate to glucose-6-phosphate. The product, G6P, is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the PGM activity.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 5 mM MgCl₂

-

Substrate Solution: 2 mM α-D-glucose-1-phosphate in Assay Buffer

-

Coupling Enzyme Solution: 1 U/mL Glucose-6-phosphate dehydrogenase (G6PDH) in Assay Buffer

-

Cofactor Solution: 0.5 mM NADP+ in Assay Buffer

-

Sample: Cell or tissue lysate appropriately diluted in Assay Buffer

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, Substrate Solution, Coupling Enzyme Solution, and Cofactor Solution in a cuvette.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the sample (e.g., cell lysate).

-

Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADPH formation from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

-

One unit of PGM activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the assay conditions.

Assay for UDP-Glucose Pyrophosphorylase (UGPase) Activity

This protocol outlines a coupled enzyme assay for UGPase activity in the direction of UDP-glucose synthesis.

Principle: UGPase synthesizes UDP-glucose and pyrophosphate (PPi) from UTP and α-G1P. The produced PPi is then used by ATP sulfurylase to generate ATP from adenosine (B11128) 5'-phosphosulfate (APS). The newly synthesized ATP is quantified using the firefly luciferase system, where the light emission is proportional to the UGPase activity.

Reagents:

-

Assay Buffer: 100 mM HEPES, pH 7.5, containing 10 mM MgCl₂

-

Substrate Solution 1: 2 mM UTP in Assay Buffer

-

Substrate Solution 2: 2 mM α-D-glucose-1-phosphate in Assay Buffer

-

Coupling Enzyme/Substrate Mix: Containing ATP sulfurylase, adenosine 5'-phosphosulfate (APS), and a luciferase/luciferin reagent.

-

Sample: Purified enzyme or cell lysate diluted in Assay Buffer.

Procedure:

-

In a luminometer-compatible microplate, combine the Assay Buffer, Substrate Solution 1, Substrate Solution 2, and the Coupling Enzyme/Substrate Mix.

-

Initiate the reaction by adding the sample.

-

Immediately measure the luminescence signal over time.

-